molecular formula C11H15NO2 B11720772 N-(1-phenoxypropan-2-yl)acetamide

N-(1-phenoxypropan-2-yl)acetamide

Cat. No.: B11720772
M. Wt: 193.24 g/mol
InChI Key: RDVYHNJKFJYPLN-UHFFFAOYSA-N
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Description

N-(1-Phenoxypropan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group attached to a propan-2-yl chain, which is further linked to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenoxypropan-2-yl)acetamide can be achieved through a bienzymatic cascade involving an amine transaminase and a lipase. The process begins with the transamination of a prochiral ketone, followed by the acylation of the resulting chiral amine. The reaction conditions typically involve the use of immobilized enzymes on polymer-coated controlled porosity glass carrier materials. The reactions are carried out in a continuous flow setup, which allows for the compartmentalization and segregation of the enzymes in separate reactors .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar enzymatic processes, optimized for large-scale synthesis. The use of continuous flow reactors offers advantages such as improved scalability, higher volumetric productivity, and better thermal control .

Chemical Reactions Analysis

Types of Reactions: N-(1-phenoxypropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

N-(1-phenoxypropan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-phenoxypropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
  • N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide
  • N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide

Comparison: N-(1-phenoxypropan-2-yl)acetamide is unique due to its specific structural features, such as the phenoxy group and the propan-2-yl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other acetamide derivatives .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(1-phenoxypropan-2-yl)acetamide

InChI

InChI=1S/C11H15NO2/c1-9(12-10(2)13)8-14-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,12,13)

InChI Key

RDVYHNJKFJYPLN-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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